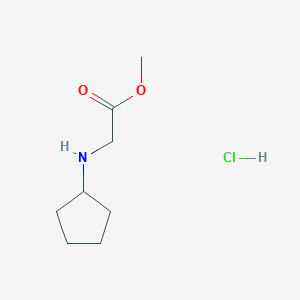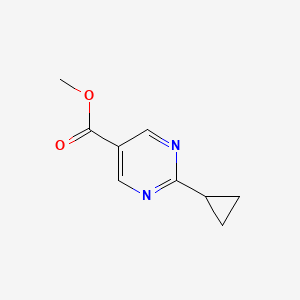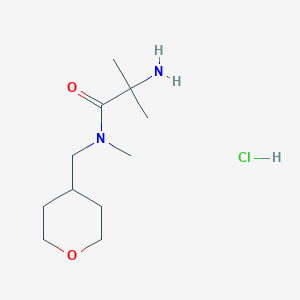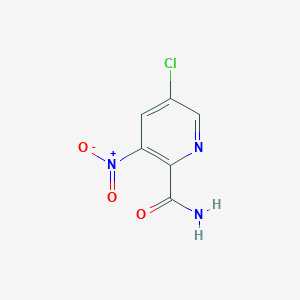
Methyl 2-(cyclopentylamino)acetate hydrochloride
Vue d'ensemble
Description
“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a chemical compound with the molecular formula C8H16ClNO2 . It has a molecular weight of 193.67 . The compound is typically stored in an inert atmosphere at 2-8°C . It appears as a white to light yellow powder or crystals .
Molecular Structure Analysis
The InChI code for “Methyl 2-(cyclopentylamino)acetate hydrochloride” is 1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H .
Physical And Chemical Properties Analysis
“Methyl 2-(cyclopentylamino)acetate hydrochloride” is a solid substance . It is stored in an inert atmosphere at 2-8°C .
Applications De Recherche Scientifique
Pharmacology
Methyl 2-(cyclopentylamino)acetate hydrochloride: is utilized in pharmacological research, particularly in the study of adrenergic receptors . These receptors are critical for understanding the sympathetic nervous system’s response and are targets for drugs treating cardiovascular diseases.
Organic Synthesis
In organic synthesis, this compound serves as a building block for creating more complex molecules. Its structure is beneficial in synthesizing cyclic compounds, which are often found in bioactive molecules .
Medicinal Chemistry
The compound’s role in medicinal chemistry is significant due to its potential as a precursor in drug development. It can be used to synthesize molecules that interact with various biological targets, such as integrins, which are important in cancer research .
Biochemistry
Methyl 2-(cyclopentylamino)acetate hydrochloride: plays a role in biochemistry research by acting as an inhibitor or activator in enzymatic reactions. This can help in understanding the biochemical pathways and designing inhibitors for therapeutic use .
Analytical Chemistry
In analytical chemistry, this compound can be used as a standard or reagent in chromatographic methods to help identify and quantify similar compounds in complex mixtures .
Industrial Applications
While specific industrial uses of Methyl 2-(cyclopentylamino)acetate hydrochloride are not widely documented, compounds like this are often used in the chemical industry for the synthesis of various materials, including pharmaceuticals and agrochemicals .
Safety and Hazards
Mécanisme D'action
Target of Action
Methyl 2-(cyclopentylamino)acetate hydrochloride is a derivative of glycine . Glycine is an amino acid that has several roles in the body, including as a building block for proteins and as a neurotransmitter. The primary targets of this compound are likely to be the receptors or enzymes that interact with glycine.
Mode of Action
This could involve binding to glycine receptors, modulating their activity, and influencing the transmission of signals in the nervous system .
Biochemical Pathways
The biochemical pathways affected by Methyl 2-(cyclopentylamino)acetate hydrochloride are likely to be those involving glycine. This could include pathways related to protein synthesis, neurotransmission, and cellular metabolism. The compound’s influence on these pathways could have downstream effects on various physiological processes .
Result of Action
The molecular and cellular effects of Methyl 2-(cyclopentylamino)acetate hydrochloride’s action would depend on its specific targets and mode of action. As a glycine derivative, it could potentially influence processes such as protein synthesis and neurotransmission, leading to effects at the cellular and systemic levels .
Action Environment
The action, efficacy, and stability of Methyl 2-(cyclopentylamino)acetate hydrochloride could be influenced by various environmental factors. These could include the pH and temperature of the biological environment, the presence of other substances that could interact with the compound, and the individual’s physiological state .
Propriétés
IUPAC Name |
methyl 2-(cyclopentylamino)acetate;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO2.ClH/c1-11-8(10)6-9-7-4-2-3-5-7;/h7,9H,2-6H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXDQYYCGFEEHQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CNC1CCCC1.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10700140 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
193.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(cyclopentylamino)acetate hydrochloride | |
CAS RN |
195877-46-4 | |
| Record name | Methyl N-cyclopentylglycinate--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10700140 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![8-(Methylsulfonyl)-8-azabicyclo[3.2.1]octan-3-amine](/img/structure/B1465023.png)


![Methyl 2-[(3-azetidinyloxy)methyl]benzoate](/img/structure/B1465029.png)
![6-chloro-5-fluoro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1465030.png)


